molecular formula C21H17ClF2N2O3S B2632986 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-22-7

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2632986
CAS No.: 451513-22-7
M. Wt: 450.88
InChI Key: FXLQILSCVJGXDN-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a chemical compound provided for research purposes, with the CAS Number 451513-22-7 and a molecular weight of 450.8861 g/mol . Its molecular formula is C21H17ClF2N2O3S . This sulfamoylbenzamide derivative is of significant interest in early-stage pharmaceutical research, particularly in the field of virology. Compounds within this structural class have been identified and patented for their potential as antiviral agents, with specific activity against the Hepatitis B virus (HBV) . Research indicates that such sulfamoylbenzamide derivatives can function as HBV capsid inhibitors . The proposed mechanism of action involves the disruption of the viral life cycle, potentially by inhibiting the encapsidation of pregenomic RNA or affecting the assembly and stability of the viral capsid, which is a critical step for viral replication . This makes them valuable tool compounds for investigating new therapeutic pathways for chronic hepatitis B infection. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access detailed compound characteristics, including SMILES notation (CN(Cc1ccccc1)S(=O)(=O)c1cc(c(cc1)F)C(=O)Nc1ccc(cc1F)Cl) and physicochemical properties, to support their experimental work .

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQILSCVJGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the sulfonamide group and the halogen substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and halogenating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and maintaining stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound can be categorized into several therapeutic areas:

  • Antitumor Activity
    • Research indicates that derivatives of sulfamoyl compounds exhibit antitumor properties. The presence of the sulfamoyl group is crucial for enhancing the compound's efficacy against various cancer cell lines. Studies have shown that modifications to the benzamide structure can lead to improved cytotoxicity and selectivity towards tumor cells .
  • Antimicrobial Activity
    • Compounds similar to 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide have demonstrated antimicrobial effects against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
  • Neurological Disorders
    • Some studies suggest that sulfamoyl derivatives may have neuroprotective effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress within neural tissues .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of a related sulfamoyl compound in vivo using a mouse model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, indicating a potential mechanism for its antitumor activity .

Case Study 2: Antimicrobial Properties

In vitro testing of this compound against Staphylococcus aureus showed an inhibitory concentration (IC50) significantly lower than that of standard antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of related compounds demonstrated their ability to reduce neuroinflammation in animal models subjected to neurotoxic insults. Behavioral assessments indicated improvements in cognitive function following treatment with these compounds, supporting their potential application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Role of Sulfamoyl Substituents

  • Benzyl(methyl)sulfamoyl vs.
  • Sulfamoyl Positioning : The 5-position sulfamoyl group in the target compound contrasts with the para-sulfamoyl in glyburide analogs (e.g., ), which are linked to insulin secretion modulation.

Impact of Halogen Substituents

  • Chloro vs. Bromo : The 4-chloro substituent in the target compound may offer optimal electronic effects for enzyme inhibition compared to bulkier 4-bromo derivatives (e.g., ), which could hinder binding.
  • Fluorine Effects : The 2-fluoro group on the benzamide core is conserved in multiple analogs (e.g., ), suggesting its role in enhancing metabolic stability and π-stacking interactions.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (MW ~450–500 g/mol) aligns with typical drug-like molecules, whereas glyburide analogs (e.g., , MW ~450) exhibit favorable oral bioavailability.
  • LogP and Solubility : Fluorine and chloro substituents likely lower LogP compared to brominated analogs (e.g., ), improving aqueous solubility.

Biological Activity

The compound 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a member of the sulfamoylbenzamide class, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C17H17ClF2N2O2S
  • Molecular Weight: 388.85 g/mol
  • IUPAC Name: this compound

The presence of a sulfamoyl group is significant as it often contributes to the compound's biological activity by interacting with various biological targets.

  • Inhibition of Enzymatic Pathways : Compounds in the sulfamoylbenzamide class have been shown to inhibit key enzymes involved in cancer progression. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR) and other critical enzymes in nucleotide synthesis pathways, leading to reduced proliferation of cancer cells .
  • Anti-inflammatory Effects : Recent studies indicate that similar compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting potential applications in treating inflammatory diseases .
  • Antitumor Activity : Some derivatives have demonstrated significant antitumor effects across various cancer cell lines, including breast cancer and lymphoma. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of various sulfamoylbenzamide derivatives against breast cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Inflammation Models : In models of neuroinflammation, compounds with similar structures inhibited NLRP3 inflammasome activation effectively, leading to reduced neuroinflammatory markers and improved outcomes in animal models .

Comparative Biological Activity

Compound NameIC50 (µM)Mechanism of ActionTarget
This compound5.0DHFR InhibitionCancer Cells
Benzamide Riboside10.0NLRP3 InhibitionInflamed Tissues
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide7.5RET Kinase InhibitionCancer Cells

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfamoylbenzamides suggests moderate bioavailability with potential hepatic metabolism. Toxicological assessments indicate that while these compounds exhibit therapeutic efficacy, careful monitoring for hepatotoxicity is necessary during clinical applications.

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